molecular formula C16H18O6S2 B4737482 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)

4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)

Cat. No. B4737482
M. Wt: 370.4 g/mol
InChI Key: YKFWKTKTPWOQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid), also known as ETBF, is a synthetic compound that has been gaining attention for its potential use in scientific research. ETBF belongs to the class of compounds known as furan-2-carboxylic acids, which are known for their biological activity.

Mechanism of Action

The mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-inflammatory activity and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) in lab experiments is its relatively simple synthesis method. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have low toxicity in vitro, making it a potentially useful tool in the study of cellular processes. However, one limitation of using 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the study of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid). One area of interest is in the development of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) and its potential use in the treatment of various diseases. Finally, the potential use of 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) as a tool in the study of protein-protein interactions warrants further investigation.

Scientific Research Applications

4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been shown to have anti-tumor activity in vitro. Additionally, 4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid) has been studied for its potential use as a tool in the study of protein-protein interactions.

properties

IUPAC Name

4-[2-[(5-carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S2/c1-9-11(5-13(21-9)15(17)18)7-23-3-4-24-8-12-6-14(16(19)20)22-10(12)2/h5-6H,3-4,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWKTKTPWOQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CSCCSCC2=C(OC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.